molecular formula C22H25N3 B12685420 2-((4-Aminophenyl)methyl)-4-((4-(ethylamino)phenyl)methyl)aniline CAS No. 85423-05-8

2-((4-Aminophenyl)methyl)-4-((4-(ethylamino)phenyl)methyl)aniline

Cat. No.: B12685420
CAS No.: 85423-05-8
M. Wt: 331.5 g/mol
InChI Key: OXSAFLAVIWLHPC-UHFFFAOYSA-N
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Description

2-((4-Aminophenyl)methyl)-4-((4-(ethylamino)phenyl)methyl)aniline is a synthetic organic compound characterized as a benzylamine derivative with a complex molecular architecture . Its structure features multiple aromatic rings and amine functional groups, including primary and secondary amines, which are common pharmacophores in medicinal chemistry . This configuration makes the compound a valuable intermediate in research-focused synthetic chemistry. The primary research application of this compound is as a precursor or building block in the design and synthesis of more complex organic molecules . Its unique structure, incorporating both 4-aminophenylmethyl and 4-(ethylamino)phenylmethyl groups, provides a diverse range of potential uses . In particular, it holds specific value in medicinal chemistry research, where it can be utilized as a precursor in the manufacturing of potential pharmaceutical candidates . The structural motifs present in this compound are often explored for the development of novel therapeutic agents and agrochemical products . Researchers leverage this chemical as a foundational scaffold to construct compounds with specialized properties for various investigative purposes.

Properties

CAS No.

85423-05-8

Molecular Formula

C22H25N3

Molecular Weight

331.5 g/mol

IUPAC Name

2-[(4-aminophenyl)methyl]-4-[[4-(ethylamino)phenyl]methyl]aniline

InChI

InChI=1S/C22H25N3/c1-2-25-21-10-5-16(6-11-21)13-18-7-12-22(24)19(15-18)14-17-3-8-20(23)9-4-17/h3-12,15,25H,2,13-14,23-24H2,1H3

InChI Key

OXSAFLAVIWLHPC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)CC2=CC(=C(C=C2)N)CC3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Reductive Amination Route

This common laboratory method involves the condensation of 4-aminobenzaldehyde derivatives with ethylamine or related amines to form Schiff bases, which are subsequently reduced to the target bis-arylmethylamine compound.

  • Step 1: Formation of Schiff base by reacting 4-aminobenzaldehyde with 4-(ethylamino)aniline or ethylamine derivatives under mild acidic or neutral conditions.
  • Step 2: Reduction of the imine intermediate using sodium borohydride (NaBH4) or catalytic hydrogenation (Pd/C catalyst under hydrogen atmosphere).
  • Reaction conditions: Typically carried out in polar solvents such as methanol or ethanol at room temperature or slightly elevated temperatures.
  • Yield optimization: Adjusting stoichiometric ratios (amine:aldehyde ~1.2:1), reaction time, and temperature; monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Double Friedel-Crafts Alkylation Using Brönsted Acidic Ionic Liquids

An industrially attractive method involves the double Friedel-Crafts alkylation of aromatic amines with aldehydes catalyzed by Brönsted acidic ionic liquids, which provide a metal- and solvent-free environment.

  • Catalyst: Brönsted acidic ionic liquids such as [bsmim][NTf2] (1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide).
  • Reaction conditions: Solvent-free, typically at 80–100 °C for 1.5 to 24 hours depending on substrate reactivity.
  • Advantages: High atom economy, environmentally benign, scalable, and good isolated yields.
  • Mechanism: The ionic liquid activates the aldehyde carbonyl for electrophilic aromatic substitution on the aniline ring, forming the triarylmethane structure.

Ullmann Coupling and Related Cross-Coupling Reactions

This method uses halogenated aromatic intermediates (e.g., 4-nitrobenzyl halides) and ethylamine derivatives in the presence of copper or palladium catalysts.

  • Catalysts: Pd/C for hydrogenation steps; copper salts for Ullmann coupling.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) to stabilize charged intermediates.
  • Optimization: Computational methods like Density Functional Theory (DFT) calculations at B3LYP/6-31G* level guide solvent and ligand selection to reduce side reactions and improve yields.
  • Monitoring: TLC with silica gel and ethyl acetate/hexane (3:7) or HPLC with C18 columns and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Catalyst/Reducing Agent Solvent/Environment Reaction Time Yield & Notes
Reductive Amination 4-Aminobenzaldehyde + ethylamine derivatives NaBH4 or Pd/C + H2 Methanol, ethanol Several hours Moderate to high yield; easy to monitor
Double Friedel-Crafts Alkylation Aromatic amines + aldehydes Brönsted acidic ionic liquids Solvent-free 1.5–24 hours High atom economy; scalable; environmentally friendly
Ullmann Coupling 4-Nitrobenzyl halides + ethylamine derivatives Cu salts, Pd/C for hydrogenation DMF or polar aprotic solvents Several hours Requires catalyst optimization; computational guidance beneficial

Research Findings and Optimization Strategies

  • Reaction Monitoring: TLC and HPLC are essential for endpoint determination and purity assessment. HPLC methods use C18 reverse-phase columns with acetonitrile/water mobile phases containing 0.1% TFA or formic acid for MS compatibility.
  • Computational Chemistry: DFT calculations help predict transition states and activation energies, guiding solvent and ligand choices to minimize steric hindrance and electronic bottlenecks in coupling reactions.
  • Industrial Scale-Up: The use of Brönsted acidic ionic liquids enables solvent-free, metal-free synthesis with good yields and reduced environmental impact, making it suitable for large-scale production.
  • Purification: Preparative HPLC using Newcrom R1 columns with acetonitrile/water/phosphoric acid mobile phases is effective for isolating the compound and impurities.

Chemical Reactions Analysis

Reaction Mechanism

The synthesis proceeds via a stepwise nucleophilic addition-elimination pathway :

  • Activation : BAIL protonates the aldehyde, enhancing electrophilicity.

  • Nucleophilic Attack :

    • Primary aniline attacks the activated aldehyde, forming an iminium ion intermediate.

    • A second aniline undergoes C-nucleophilic addition, generating a triarylmethane scaffold.

  • Rearrangement : Acid-mediated elimination finalizes the product.

Key Intermediate Isolation

  • Intermediate c (iminium ion) was isolated and characterized, confirming the mechanism .

Substituent Effects on Reactivity

The ethylamino and aminophenyl groups influence regioselectivity and stability:

  • Steric Effects : Bulky substituents (e.g., N,N-diethylaniline) slow the reaction, requiring extended times (24–48 h) .

  • Electronic Effects :

    • Electron-rich aldehydes (e.g., 4-OMe-benzaldehyde) reduce yields (27–74%) due to decreased electrophilicity .

    • Electron-deficient aldehydes (e.g., 4-NO₂-benzaldehyde) enhance yields (81–95%) .

Catalyst Performance and Reusability

BAIL catalysts outperform traditional acids (e.g., H₂SO₄, HCl) in yield and selectivity:

CatalystMajor Product Yield (%)Minor Product Yield (%)Reusability (Cycles)
[HNMP]NTf₂ (BAIL)9093 (89% retention)
HNTf₂7519Not reusable
H₂SO₄6822Not reusable

BAIL’s ionic nature allows facile recovery and reuse without significant activity loss .

Side Reactions and Byproducts

  • Minor Isomers : Para-ortho cyclization produces trace isomers (e.g., 4a–4i , 9–16% yield) .

  • Degradation : Prolonged heating (>24 h) leads to decomposition, reducing yields by ~15% .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds similar to 2-((4-Aminophenyl)methyl)-4-((4-(ethylamino)phenyl)methyl)aniline exhibit significant anticancer properties. Quinazoline derivatives, which share structural similarities with this compound, have been identified as effective inhibitors of tyrosine kinases, which are crucial in cancer cell proliferation. For instance, studies have shown that quinazoline-based compounds can effectively inhibit various cancer cell lines, demonstrating IC50 values in the nanomolar range against targets like the epidermal growth factor receptor (EGFR) .

Case Study: EGFR Inhibition
A specific study highlighted a quinazoline derivative with an IC50 value of 0.12 μM against EGFR, showcasing its potential as a lead compound for developing targeted cancer therapies . The structure-activity relationship (SAR) analyses suggest that modifications to the aniline moiety can enhance potency and selectivity against cancer cell lines.

Analytical Applications

2.1 High-Performance Liquid Chromatography (HPLC)

The compound has been effectively analyzed using reverse-phase HPLC techniques. The methodology involves a mobile phase composed of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This technique allows for the precise separation and quantification of the compound in various samples, including biological matrices .

Table 1: HPLC Method Parameters

ParameterDetails
Column TypeNewcrom R1
Mobile PhaseAcetonitrile/Water/Formic Acid
Particle Size3 µm
ApplicationIsolation and pharmacokinetics

Pharmacokinetics

3.1 In Vivo Studies

Pharmacokinetic studies have demonstrated that compounds with similar structures to 2-((4-Aminophenyl)methyl)-4-((4-(ethylamino)phenyl)methyl)aniline exhibit favorable absorption and distribution profiles in vivo. For example, investigations into related compounds revealed that they maintain significant plasma concentrations while minimizing metabolite formation through pathways such as oxidation and acetylation .

Case Study: Insulin Sensitivity Improvement
A related study found that certain derivatives improve insulin sensitivity in diet-induced obesity models, indicating potential applications in metabolic disorders alongside their anticancer properties .

Mechanism of Action

The mechanism of action of 2-[(4-aminophenyl)methyl]-4-[[4-(ethylamino)phenyl]methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its amino and ethylamino groups allow it to form hydrogen bonds and interact with various biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to a broader class of bis-arylmethylamines. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) LogP Key Substitutions Applications
2-((4-Aminophenyl)methyl)-4-((4-(ethylamino)phenyl)methyl)aniline (85423-06-9) C₂₂H₂₅N₃ 331.455 3.84 Ethylamino, aminophenyl HPLC analysis
2,4'-Methylenedianiline (1208-52-2) C₁₃H₁₄N₂ 198.27 1.72 Two aminophenyl groups Polymer precursor
4-(4-Aminobenzyl)-N-methylaniline (26628-67-1) C₁₄H₁₆N₂ 212.29 2.1 N-methyl, aminobenzyl Intermediate in dye synthesis
4-[(4-Methylpiperazin-1-yl)methyl]aniline C₁₂H₁₉N₃ 205.30 1.02 Piperazine ring Neuroprotective agent synthesis
Bis(3-chloro-4-aminophenyl)methane (101-14-4) C₁₃H₁₂Cl₂N₂ 267.16 3.5 Chlorinated aromatic rings Industrial curing agent
Key Observations:

Substituent Effects: The ethylamino group in the target compound increases lipophilicity (LogP = 3.84) compared to simpler analogs like 2,4'-Methylenedianiline (LogP = 1.72). This enhances membrane permeability, making it suitable for HPLC separations . Piperazine-containing analogs (e.g., 4-[(4-Methylpiperazin-1-yl)methyl]aniline) exhibit lower LogP values due to the polar piperazine ring, favoring aqueous solubility but reducing blood-brain barrier penetration .

Toxicity and Safety: Bis(3-chloro-4-aminophenyl)methane contains chlorine substituents, which are associated with higher toxicity (e.g., carcinogenicity) compared to non-halogenated analogs . The safety profile of the target compound remains understudied, though structurally similar amines (e.g., 4-Amino-2-phenylphenol) have noted toxicological risks requiring rigorous handling .

Synthetic Routes :

  • The target compound is synthesized via Mannich-type reactions or reductive amination, similar to 4-[(4-Methylpiperazin-1-yl)methyl]aniline (Scheme 2.8 in ).
  • Ethylamine incorporation introduces steric and electronic differences compared to methyl or piperazine derivatives, affecting reaction yields and purification steps .

Functional and Application-Based Comparisons

Key Findings:
  • The ethylamino group in the target compound balances lipophilicity and polarity, optimizing its use in analytical separations.
  • Chlorinated analogs are avoided in pharmaceuticals due to toxicity but are valuable in industrial settings.
  • Piperazine derivatives are preferred in drug discovery for their solubility and bioactivity .

Biological Activity

2-((4-Aminophenyl)methyl)-4-((4-(ethylamino)phenyl)methyl)aniline, also known as CAS 85423-05-8, is a compound with significant potential in medicinal chemistry due to its structural features that may confer various biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H25N3
  • Molecular Weight : 331.455 g/mol
  • LogP : 3.71 (indicating moderate lipophilicity) .

Biological Activity Overview

The compound's biological activity can be categorized into several key areas:

  • Anticancer Properties :
    • Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of an amino group and a phenyl ring in the structure is often associated with enhanced interaction with biological targets, such as enzymes or receptors involved in tumor growth .
  • Antimicrobial Activity :
    • Derivatives of aniline compounds have shown potential as antimicrobial agents. The ability to modify the amine groups allows for the tuning of activity against specific bacterial strains .
  • Neuropharmacological Effects :
    • There is emerging evidence that compounds structurally related to 2-((4-Aminophenyl)methyl)-4-((4-(ethylamino)phenyl)methyl)aniline can influence neurotransmitter systems, suggesting possible applications in treating neurological disorders .

The exact mechanisms by which 2-((4-Aminophenyl)methyl)-4-((4-(ethylamino)phenyl)methyl)aniline exerts its biological effects remain to be fully elucidated. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those associated with cancer progression.
  • Interaction with Receptors : Its structural components may allow it to bind to neurotransmitter receptors or other cellular targets, modulating their activity.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of aniline derivatives on breast cancer cell lines. Results indicated that compounds similar to 2-((4-Aminophenyl)methyl)-4-((4-(ethylamino)phenyl)methyl)aniline exhibited IC50 values in the micromolar range, suggesting significant potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Research focused on a series of aminophenyl derivatives demonstrated that modifications to the ethylamino group enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings suggest that structural optimization could lead to novel antimicrobial agents .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AnticancerCytotoxicity against cancer cells
AntimicrobialInhibition of bacterial growth
NeuropharmacologicalModulation of neurotransmitter systems

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for preparing 2-((4-aminophenyl)methyl)-4-((4-(ethylamino)phenyl)methyl)aniline, and how can reaction yields be optimized? Answer: The compound can be synthesized via reductive amination or Ullmann coupling, using intermediates like 4-nitrobenzyl halides and ethylamine derivatives. Yield optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 for amine:halide), solvent polarity (e.g., DMF for Ullmann coupling), and catalysis (e.g., Pd/C for hydrogenation). Reaction monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, 0.1% TFA in acetonitrile/water) is critical for endpoint determination .

Advanced: How can computational methods (e.g., DFT calculations) guide the optimization of coupling reactions for this compound? Answer: Density Functional Theory (DFT) can predict transition states and activation energies for coupling steps, identifying steric or electronic bottlenecks. For example, B3LYP/6-31G* level calculations can model the interaction between aromatic amines and Pd catalysts, guiding solvent selection (e.g., polar aprotic solvents stabilize charged intermediates) or ligand design (e.g., bulky ligands reduce side reactions) .

Structural Characterization

Basic: What spectroscopic techniques are essential for confirming the structure of this compound? Answer:

  • NMR : 1^1H NMR (DMSO-d6, 400 MHz) reveals aromatic protons (δ 6.5–7.2 ppm) and methylene bridges (δ 3.8–4.2 ppm). 13^{13}C NMR confirms quaternary carbons adjacent to amino groups (δ 145–150 ppm).
  • MS : High-resolution ESI-MS ([M+H]+^+ expected m/z 346.215) validates molecular weight.
  • IR : N-H stretches (3300–3500 cm1^{-1}) and C-N vibrations (1250–1350 cm1^{-1}) confirm amine functionality .

Advanced: How can isotopic labeling (e.g., deuterated analogs) resolve ambiguities in NMR assignments? Answer: Synthesizing 2^{2}H-labeled derivatives (e.g., deuteration at methylene bridges) simplifies splitting patterns in 1^1H NMR. For example, replacing CH2 with CD2 eliminates coupling between methylene protons and aromatic rings, isolating signals for precise integration .

Stability and Degradation

Basic: What conditions accelerate the degradation of this compound, and how can stability be assessed? Answer: Oxidative degradation dominates under light/oxygen exposure. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring (UV detection at 254 nm) quantify degradation products (e.g., quinone imines). Antioxidants like BHT (0.1% w/v) in storage buffers mitigate decomposition .

Advanced: How can computational models predict degradation pathways under varying pH and temperature? Answer: Software like ACD/Labs Percepta simulates pH-dependent hydrolysis or oxidation. Transition state modeling (e.g., using Gaussian) identifies vulnerable sites (e.g., benzylic amines), guiding protective group strategies during synthesis .

Analytical Method Development

Basic: What chromatographic methods are suitable for quantifying this compound in mixtures? Answer: Reverse-phase HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) achieves baseline separation. For complex matrices, UPLC-MS/MS (MRM transitions m/z 346→212) enhances specificity .

Advanced: How do stationary phase modifications (e.g., HILIC, chiral columns) improve separation of stereoisomers or metabolites? Answer: HILIC (e.g., BEH Amide column) resolves polar degradation products, while chiral columns (e.g., Chiralpak IA) separate enantiomers using hexane/isopropanol (90:10) with 0.1% diethylamine. Method optimization via Box-Behnken DOE maximizes resolution .

Data Contradictions and Reproducibility

Basic: How should researchers address discrepancies in reported synthetic yields (e.g., 50% vs. 70%)? Answer: Replicate experiments with controlled variables (e.g., inert atmosphere, reagent purity). Use statistical tools (e.g., t-tests) to compare batch-to-batch variability. Cross-validate with alternative characterization (e.g., elemental analysis) .

Advanced: What role do trace metal impurities (e.g., Pd residues) play in yield inconsistencies, and how can they be quantified? Answer: ICP-MS detects Pd residues (detection limit 0.1 ppb). Chelating agents (e.g., EDTA in wash steps) reduce metal carryover. Studies show Pd levels >10 ppm inhibit subsequent reactions (e.g., Suzuki couplings) .

Mechanistic Studies

Advanced: How can kinetic isotope effects (KIEs) elucidate the rate-determining step in catalytic cycles involving this compound? Answer: Deuterating the benzylic position (CH2→CD2) and measuring kH/kDk_H/k_D > 2 indicates C-H bond cleavage is rate-limiting. Coupled with Eyring plots, this confirms whether electron transfer or bond formation dominates .

Toxicity and Environmental Impact

Basic: What in vitro assays assess the compound’s cytotoxicity? Answer: MTT assays (IC50 in HepG2 cells) and Ames tests (TA98 strain ± S9 metabolic activation) evaluate acute toxicity and mutagenicity. EC50 values < 10 μM warrant structural modification (e.g., blocking reactive amines) .

Advanced: How can QSAR models predict ecotoxicological endpoints (e.g., LC50 in Daphnia magna)? Answer: Using EPI Suite, input logP (predicted 2.8) and pKa (9.5) to estimate bioaccumulation (BCF = 120) and toxicity (LC50 = 1.2 mg/L). Molecular docking identifies interactions with acetylcholinesterase as a toxicity mechanism .

Scale-Up Challenges

Advanced: What reactor designs minimize exothermic risks during large-scale synthesis? Answer: Continuous flow reactors (e.g., Corning AFR) with residence time <5 minutes prevent thermal runaway. CFD modeling optimizes heat transfer (e.g., jacket temperature <10°C above ambient) and mixing efficiency (Re > 2000) .

Interdisciplinary Applications

Advanced: How can this compound serve as a monomer in conductive polymer synthesis (e.g., polyaniline derivatives)? Answer: Electropolymerization in 0.1 M H2SO4 at 1.2 V (vs. Ag/AgCl) produces films with conductivity >10 S/cm. Raman spectroscopy (514 nm laser) confirms the quinoid-to-benzenoid transition, critical for charge transport .

Regulatory Compliance

Basic: What documentation is required for OECD-compliant ecotoxicity studies? Answer: Include test substance characterization (purity ≥95%), stability data, and positive controls (e.g., 3,4-dichloroaniline for algae toxicity). Follow OECD 201 (Alga Growth Inhibition) and 202 (Daphnia Acute Toxicity) protocols .

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